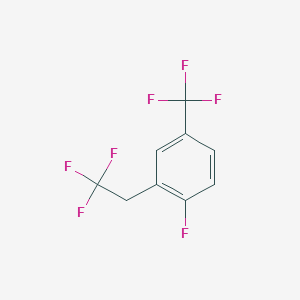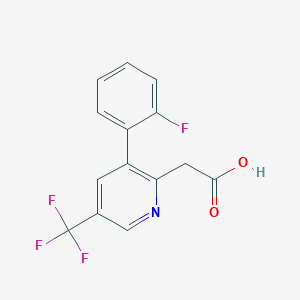
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Vue d'ensemble
Description
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid, also known as 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid, is an organic compound with a molecular formula of C9H5F4NO2. It is a colorless to pale yellow solid that has a melting point of 123-125°C and a boiling point of 170-172°C. 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid is used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis.
Applications De Recherche Scientifique
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis. In organic synthesis, the compound has been used to synthesize various heterocyclic compounds, such as 2-amino-5-trifluoromethylpyridine and 5-trifluoromethyl-2-pyridinol. In coordination chemistry, it has been used to synthesize various coordination complexes, such as those containing zinc and cobalt. In catalysis, it has been used to catalyze the hydrolysis of various esters, such as ethyl acetate and methyl acetate.
Mécanisme D'action
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid acts as a nucleophile in organic synthesis, reacting with electrophiles such as halogens, carbonyls, and acids. In coordination chemistry, it acts as a ligand, forming complexes with metals such as zinc and cobalt. In catalysis, it acts as a catalyst, promoting the hydrolysis of esters.
Effets Biochimiques Et Physiologiques
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has not been studied for its biochemical or physiological effects, and no such effects are known at this time.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 123-125°C and a boiling point of 170-172°C. It is also a highly pure compound, with a purity of over 95%. It is also relatively inexpensive and easy to obtain. The main limitation for use in laboratory experiments is the fact that it is a highly reactive compound, and must be handled with care.
Orientations Futures
There are a number of potential future directions for research into 2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid. These include further investigations into its synthesis and reaction mechanisms, as well as its potential applications in organic synthesis, coordination chemistry, and catalysis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity and safety. Finally, further research could be conducted into the potential uses of the compound in drug design and development.
Propriétés
IUPAC Name |
2-[3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-11-4-2-1-3-9(11)10-5-8(14(16,17)18)7-19-12(10)6-13(20)21/h1-5,7H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUVHWGXZIQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B1388489.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1388490.png)

![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)
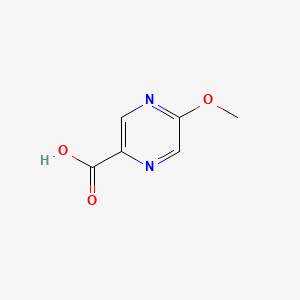

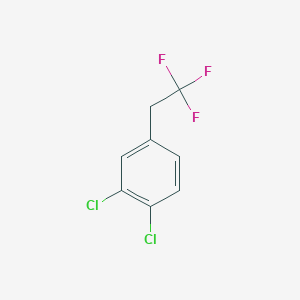
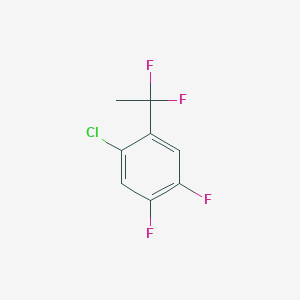
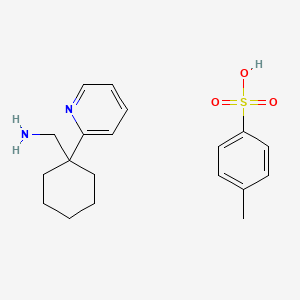
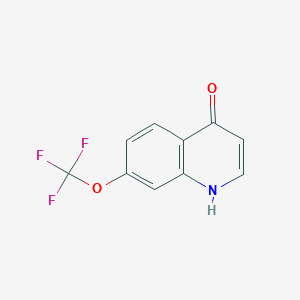

![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)

